[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE
CAS No.: 1351590-01-6
Cat. No.: VC5872805
Molecular Formula: C21H27ClN2O3
Molecular Weight: 390.91
* For research use only. Not for human or veterinary use.
![[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE - 1351590-01-6](/images/structure/VC5872805.png)
Specification
CAS No. | 1351590-01-6 |
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Molecular Formula | C21H27ClN2O3 |
Molecular Weight | 390.91 |
IUPAC Name | 2-(2-methyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C21H26N2O3.ClH/c1-14-16(17-7-5-6-8-18(17)23-14)9-10-22-13-15-11-19(24-2)21(26-4)20(12-15)25-3;/h5-8,11-12,22-23H,9-10,13H2,1-4H3;1H |
Standard InChI Key | XXTCVHJGBZBUQH-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1)CCNCC3=CC(=C(C(=C3)OC)OC)OC.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three distinct regions:
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2-Methylindole Core: A bicyclic aromatic system with a methyl substituent at the 2-position of the indole ring, contributing to steric and electronic modulation .
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Ethylamine Linker: A two-carbon chain connecting the indole nitrogen to a secondary amine, a configuration common in psychoactive tryptamines .
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3,4,5-Trimethoxybenzyl Group: A phenyl ring substituted with methoxy groups at the 3-, 4-, and 5-positions, a motif associated with enhanced receptor binding affinity in psychedelic phenethylamines .
The hydrochloride salt form arises from protonation of the amine nitrogen, improving solubility and crystallinity .
Systematic Nomenclature
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IUPAC Name: 2-(2-Methyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethan-1-amine hydrochloride .
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Synonyms:
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2-(2-Methyl-1H-indol-3-yl)ethyl-(3,4,5-trimethoxybenzyl)amine hydrochloride
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3,4,5-Trimethoxy-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzylamine hydrochloride
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Synthesis and Characterization
Synthetic Pathways (Hypothesized)
While no explicit synthesis for this compound is documented, analogous routes suggest the following steps:
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Indole Alkylation:
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Amine Formation:
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Salt Formation:
Crystallographic and Spectroscopic Characterization
Though direct data are unavailable, related hydrochlorides exhibit characteristic properties:
Physicochemical Properties
Solubility and Stability
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Solubility: Hydrochloride salts typically exhibit high water solubility (>10 mg/mL) .
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Melting Point: Estimated 210–230°C based on indole and trimethoxyphenyl hydrochlorides .
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Hygroscopicity: Likely moderate due to ionic character; requires desiccant storage .
Computational Descriptors
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